

Physicochemical Properties of 2,4-Dibromo-1-methyl-1H-imidazole

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Compound of Interest

Compound Name: 2,4-Dibromo-1-methyl-1H-imidazole

Cat. No.: B1588323

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A foundational understanding of the analyte's properties is critical for method development and data interpretation in mass spectrometry. The presence of two bromine atoms is the most significant feature, as the natural isotopic distribution of bromine (79Br: 50.69%, 81Br: 49.31%) creates a highly characteristic isotopic pattern in the mass spectrum.

Property	Value	Source
Molecular Formula	C ₄ H ₄ Br ₂ N ₂	[2][3]
Molecular Weight	239.90 g/mol	[2][3]
Monoisotopic Mass	237.87412 Da	[4][5]
79Br/81Br Isotopic Ratio	~1:1	[6]

Approach 1: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the molecule, leading to extensive and reproducible fragmentation.[7][8] This fragmentation is invaluable for structural elucidation, as the resulting pattern serves as a chemical fingerprint.

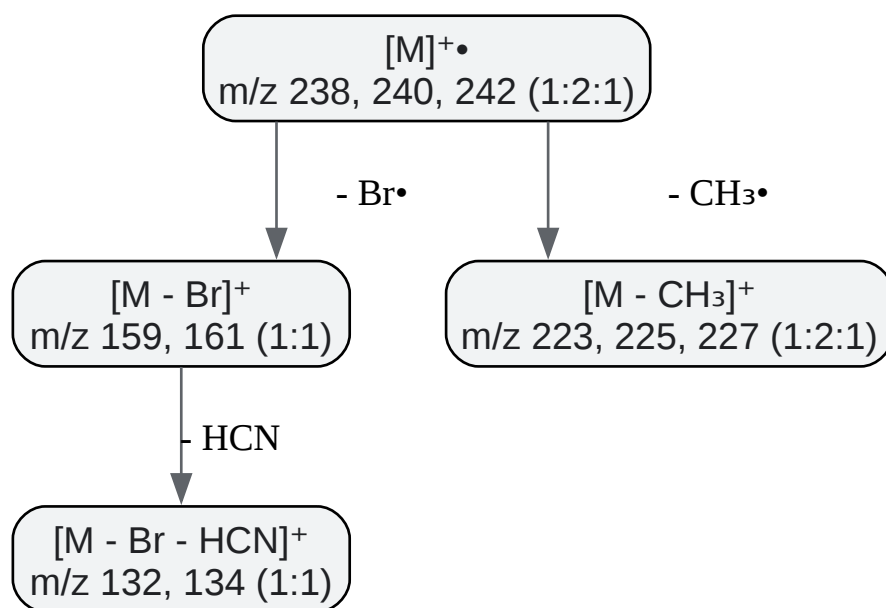
Predicted Electron Ionization Fragmentation Pathway

The fragmentation of **2,4-Dibromo-1-methyl-1H-imidazole** under EI conditions is governed by the stability of the imidazole ring and the presence of the bromine and methyl substituents. The mass spectra of imidazoles typically show pronounced molecular ions and characteristic fragmentation patterns, often involving the loss of hydrogen cyanide (HCN).^[9] For halogenated compounds, the loss of the halogen radical is a common pathway.^[10]

The most telling feature will be the isotopic signature of the two bromine atoms. The molecular ion (M) will appear as a cluster of peaks: M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1, which is characteristic of a dibrominated compound.

A predicted fragmentation pathway is outlined below:

- **Molecular Ion Formation:** The initial ionization event produces the molecular ion radical, $[C_4H_4Br_2N_2]^{+\bullet}$.
- **Loss of a Bromine Radical:** Cleavage of a C-Br bond results in the loss of a $Br\bullet$ radical, a common fragmentation for halogenated compounds.^[10]
- **Loss of a Methyl Radical:** Alpha-cleavage can lead to the loss of the N-methyl group.
- **Ring Fragmentation:** Subsequent fragmentation of the imidazole ring can occur, often through the elimination of a neutral HCN molecule.^{[9][11]}



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Caption: Predicted EI fragmentation pathway of **2,4-Dibromo-1-methyl-1H-imidazole**.

Experimental Protocol: GC-EI-MS

This protocol provides a general framework. Optimization of temperatures and ramp rates is essential for achieving good chromatographic separation.

- Sample Preparation: Dissolve approximately 1 mg of **2,4-Dibromo-1-methyl-1H-imidazole** in 1 mL of a volatile solvent like ethyl acetate or dichloromethane.
- GC System: A standard gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 μ m), is suitable.
- Injection: 1 μ L injection volume with a split ratio of 20:1.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Oven Program:
 - Initial temperature: 100 $^{\circ}$ C, hold for 2 minutes.

- Ramp: Increase to 250 °C at a rate of 15 °C/min.
- Hold: Hold at 250 °C for 5 minutes.
- MS Parameters:
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 300.

Predicted Data Summary (GC-EI-MS)

Ion	Predicted m/z	Isotopic Pattern	Interpretation
$[M]^+\bullet$	238 / 240 / 242	1:2:1	Molecular Ion
$[M - CH_3]^+$	223 / 225 / 227	1:2:1	Loss of a methyl radical
$[M - Br]^+$	159 / 161	1:1	Loss of a bromine radical
$[M - Br - HCN]^+$	132 / 134	1:1	Loss of Br• followed by HCN

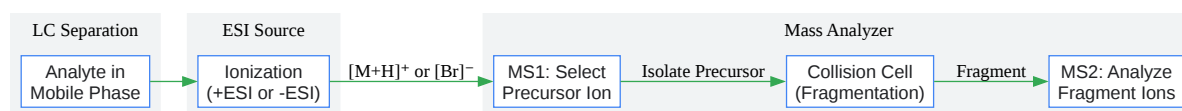
Approach 2: Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS)

LC-MS is ideal for analyzing compounds that may have lower volatility or thermal stability. Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces protonated molecules $[M+H]^+$ or deprotonated molecules $[M-H]^-$ with minimal fragmentation.^[12] This is advantageous for confirming molecular weight. When coupled with tandem mass spectrometry (MS/MS), structural information can be obtained by collision-induced dissociation (CID) of a selected precursor ion.

Ionization Strategy: A Comparative Choice

For **2,4-Dibromo-1-methyl-1H-imidazole**, both positive and negative ESI modes offer unique advantages.

- **Positive Ion Mode ($[M+H]^+$):** The basic nitrogen atoms on the imidazole ring are readily protonated, leading to a strong $[M+H]^+$ signal. This is excellent for molecular weight confirmation and can be used as a precursor for MS/MS experiments to elicit structural fragments.
- **Negative Ion Mode ($[Br]^-$):** A highly selective and sensitive method for halogenated compounds involves using negative ion mode with in-source fragmentation.^{[6][13]} By increasing the cone or capillary voltage, the molecule can be induced to fragment within the ion source, releasing bromide ions. The mass spectrometer can then selectively monitor for the characteristic m/z 79 and m/z 81 signals of the bromide isotopes.^[6] This provides exceptional selectivity for brominated compounds within a complex matrix.



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Caption: General experimental workflow for LC-ESI-MS/MS analysis.

Experimental Protocol: LC-ESI-MS/MS

This protocol is a starting point for methods like those used for analyzing other small imidazole derivatives.^{[14][15]}

- **Sample Preparation:** Dissolve 1 mg of the compound in 10 mL of a 50:50 mixture of methanol and water. Further dilute as needed for analysis.
- **LC System:** An HPLC or UHPLC system coupled to a tandem quadrupole or Orbitrap mass spectrometer.

- Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 μ m particle size) is a common choice.[\[16\]](#)
- Mobile Phase:
 - A: Water with 0.1% formic acid.
 - B: Methanol or acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - Start with 5% B, hold for 1 minute.
 - Ramp to 95% B over 8 minutes.
 - Hold at 95% B for 2 minutes.
 - Return to 5% B and re-equilibrate for 3 minutes.
- Flow Rate: 0.3 mL/min.
- MS Parameters:
 - Ion Source: Electrospray Ionization (ESI), run in both positive and negative modes.
 - Capillary Voltage: +3.5 kV (positive mode), -3.0 kV (negative mode).
 - Source Temperature: 120 °C.[\[6\]](#)
 - Desolvation Temperature: 280 °C.[\[6\]](#)
 - Cone Voltage: 25 V (for observing the molecular ion); 100 V (for in-source fragmentation in negative mode to detect bromide).[\[6\]](#)
 - MS/MS (Positive Mode): Select the $[M+H]^+$ precursor (m/z 239/241/243) and apply collision energy (e.g., 15-30 eV) to generate fragment ions.

Predicted Data Summary (LC-ESI-MS/MS)

Mode	Precursor Ion (m/z)	Key Fragment Ions (m/z)	Interpretation
Positive ESI	239 / 241 / 243	-	Protonated molecule [M+H] ⁺
Positive ESI-MS/MS	239 / 241 / 243	160 / 162	Loss of HBr from [M+H] ⁺
Negative ESI (High Cone Voltage)	79 / 81	-	Bromide ion [Br] ⁻ from in-source fragmentation

Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS

The choice between these two powerful techniques depends entirely on the analytical goal.

Feature	GC-EI-MS	LC-ESI-MS/MS
Ionization Principle	Hard (Electron Impact)[8]	Soft (Electrospray)[12]
Primary Information	Structural (via extensive, reproducible fragmentation)	Molecular Weight (intact molecular or pseudo-molecular ion)
Key Advantage	Provides a detailed chemical fingerprint for structural confirmation and library matching.	High sensitivity and applicability to a wider range of compounds; tandem MS provides targeted structural data.
Key Disadvantage	Requires analyte to be volatile and thermally stable; molecular ion may be weak or absent.	Fragmentation is not standardized and provides less extensive structural information than EI in a single run.
Best for this Analyte?	Structure Elucidation: Excellent for confirming the identity and substitution pattern via its unique fragmentation fingerprint.	Quantification & Screening: Superior for detecting and quantifying the analyte in complex mixtures, especially using the selective negative ion mode for bromide detection.[6]

Conclusion and Recommendations

For the comprehensive analysis of **2,4-Dibromo-1-methyl-1H-imidazole**, both GC-EI-MS and LC-ESI-MS/MS are highly effective, yet they answer different scientific questions.

- For unequivocal structural identification and characterization, such as confirming the output of a chemical synthesis, GC-EI-MS is the superior choice. Its reproducible fragmentation patterns, including the characteristic loss of bromine and the dibrominated isotopic clusters, provide a wealth of structural information that is difficult to obtain otherwise.
- For quantification in complex matrices (e.g., biological fluids, reaction mixtures) or for high-throughput screening, LC-ESI-MS/MS is the recommended platform. The soft ionization

preserves the molecular ion for confirmation of molecular weight, and the selectivity of tandem MS (or negative ion mode monitoring of bromide) allows for precise quantification with minimal interference.[6][13]

By understanding the causality behind these experimental choices, researchers can leverage the full power of mass spectrometry to advance their work with confidence and precision.

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